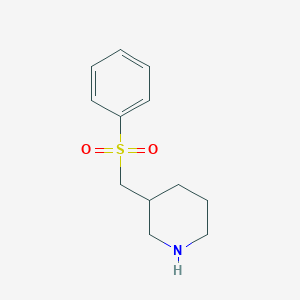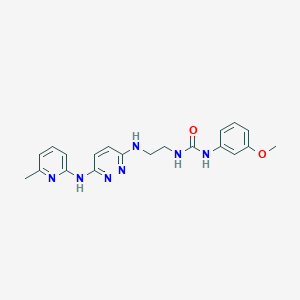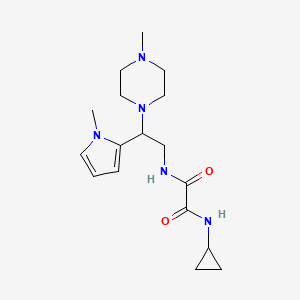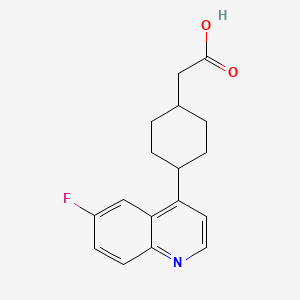![molecular formula C6H11N B2986340 3-Azabicyclo[3.2.0]heptane CAS No. 278-08-0](/img/structure/B2986340.png)
3-Azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.2.0]heptane is a chemical compound that has been studied for its potential applications in various fields . It is a bicyclic compound, meaning it contains two rings .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One approach involves the reduction of spirocyclic oxetanyl nitriles . Another method utilizes a multicomponent reaction . A third approach is based on [3+2] cycloaddition of cyclobut-1-eneraboxylic acid ester and in situ generated azomethine ylide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a three-dimensional template which is well-compatible with lead-oriented parallel synthesis . The structure is also analyzed using the exit vector plot (EVP) tool .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes was developed, which are attractive building blocks for drug discovery . This new method utilizes very common chemicals, benzaldehyde, allylamine, and cinnamic acid, via intramolecular [2+2]-photochemical cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, presenting them as attractive building blocks for drug discovery. This method leverages common chemicals like benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization, showcasing the potential of 3-azabicyclo[3.2.0]heptane derivatives in facilitating the creation of novel pharmacological agents (Denisenko et al., 2017).
Cascade Reactions and Pharmacophores
A novel diastereoselective multicomponent cascade reaction described by Kriis et al. (2010) led to the formation of a strained this compound derivative, showcasing the compound's significance as a pharmacophore in medicinal chemistry. The process is notable for its high diastereoselectivity, predominantly yielding one diastereoisomer, which emphasizes the structural and stereochemical versatility of this compound derivatives for drug design (Kriis et al., 2010).
Intramolecular Reductive Cyclopropanation
Gensini et al. (2002) synthesized a variety of derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton via intramolecular reductive cyclopropanation. This methodology not only highlights the synthetic versatility of this compound derivatives but also their potential in generating novel compounds with significant biological activity (Gensini et al., 2002).
Synthesis of γ-Aminobutyric Acid Analogues
Petz and Wanner (2013) focused on the synthesis of this compound derivatives as bicyclic analogues of γ-aminobutyric acid (GABA), highlighting their potential in mimicking the structure and function of GABA in neurological research and therapy. This approach underlines the significance of this compound derivatives in the development of novel neuroactive compounds (Petz & Wanner, 2013).
Dopaminergic Ligands
Reinart-Okugbeni et al. (2012) synthesized new this compound derivatives and evaluated them as dopaminergic ligands. These compounds demonstrated greater binding affinity at D(2L) and D(3) dopamine receptors, highlighting the therapeutic potential of this compound derivatives in treating neurological disorders (Reinart-Okugbeni et al., 2012).
Mechanism of Action
Target of Action
3-Azabicyclo[3.2.0]heptane, similar to other beta-lactam antimicrobials, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.
Mode of Action
The compound works by blocking the synthesis of the bacterial cell wall. It stops the cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway. By inhibiting the transpeptidase enzyme, the compound prevents the formation of cross-links in the peptidoglycan layer, disrupting the integrity of the bacterial cell wall .
Result of Action
The result of this compound’s action is the disruption of the bacterial cell wall. This leads to osmotic instability and eventually, the death of the bacteria . It’s worth noting that the effectiveness of this compound is primarily against gram-positive bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and efficacy of the compound. Additionally, the presence of beta-lactamase enzymes in the environment can lead to the degradation of the compound, reducing its effectiveness .
Future Directions
properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-7-3-5(1)6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOIOGUWEUTYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the common synthetic routes to access 3-azabicyclo[3.2.0]heptanes?
A1: Several strategies exist for synthesizing 3-azabicyclo[3.2.0]heptanes:
- [2+2] Photocycloaddition: This versatile approach utilizes light energy to combine a maleimide derivative with an alkene or alkyne. [, , , , , , , , , , ] This reaction can be performed using various photosensitizers and wavelengths, including visible light. []
- Intramolecular Cyclization: This method employs a pre-organized system where a diallylic amine undergoes intramolecular [2+2] photocycloaddition to form the desired ring system. [, ]
- [3+2] Cycloaddition: This approach utilizes azomethine ylides reacting with cyclobutenones in the presence of a chiral copper catalyst. [] This method allows for the asymmetric synthesis of 3-azabicyclo[3.2.0]heptanes.
- Thermal Intramolecular [2+2] Cycloaddition: This strategy involves the thermal rearrangement of Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to form the 3-azabicyclo[3.2.0]heptane core. []
Q2: Can you describe the structure of this compound?
A2: this compound is a bicyclic organic compound. It consists of a cyclobutane ring fused to a pyrrolidine ring, with the nitrogen atom at the bridgehead position of the bicyclic system. The "3" in its name indicates the position of the nitrogen atom within the bicyclic system.
Q3: Are there any specific structural features of this compound derivatives described in the literature?
A3: Yes, research highlights several structural aspects:
- Substitutions: Studies report 3-azabicyclo[3.2.0]heptanes with various substitutions at different positions of the bicyclic system. [, , , , , , , ] These substitutions play a crucial role in modulating the biological activity of the compounds.
- Stereochemistry: The [2+2] photocycloaddition can yield different diastereomers, with some studies reporting high diastereoselectivity depending on the reaction conditions and substituents. [, , , , ]
- Conformation: The cyclobutane ring within the this compound framework can adopt different conformations. In some instances, a nearly planar cyclobutane ring has been observed. []
Q4: What are the potential applications of this compound derivatives?
A4: 3-Azabicyclo[3.2.0]heptanes are recognized as privileged scaffolds in drug discovery due to their structural resemblance to various bioactive molecules. [, , , , ] Research suggests potential applications as:
- Neuroleptic agents: Derivatives of this compound have shown promise as potential therapeutics for neurological disorders. [, , ]
- γ-Aminobutyric Acid (GABA) Analogues: The this compound framework serves as a basis for developing GABA analogues. [] GABA is a crucial neurotransmitter in the central nervous system.
- Dopaminergic Ligands: Research explores the use of this compound derivatives as dopaminergic ligands. [] These ligands interact with dopamine receptors, which are involved in various neurological and physiological processes.
Q5: What are the limitations of this compound derivatives highlighted in the research?
A5: While promising, research also points out certain limitations:
- Limited Scope: Some synthetic methods have limitations regarding the scope of substituents and the achievable diastereoselectivity. [, , ]
- Stability: The stability of specific this compound derivatives can vary, with some being described as unstable. [] This factor necessitates careful consideration during synthesis and storage.
Q6: What are some future directions for research on 3-azabicyclo[3.2.0]heptanes?
A6: Future research could focus on:
- Expanding Synthetic Toolbox: Developing new, efficient, and stereoselective methods for synthesizing diversely substituted this compound derivatives will be crucial. [, ]
- Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are needed to understand how different substituents on the this compound scaffold influence its biological activity. This knowledge will facilitate the rational design of more potent and selective compounds. [, ]
- Drug Delivery and Formulation: Research on improving the delivery and formulation of these compounds could enhance their therapeutic potential by enhancing their bioavailability and stability. [, ]
- Toxicity and Safety Profiles: Thorough toxicological studies are necessary to evaluate the safety profile of this compound derivatives before clinical applications can be considered. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl benzenecarboxylate](/img/structure/B2986270.png)

![3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2986273.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2986279.png)
